2-Methyl Hippuric Acid-d7 is a deuterium-labeled analog of 2-Methyl Hippuric Acid, which is a derivative of hippuric acid. The compound has the molecular formula and a molar mass of approximately 200.24 g/mol. It is primarily utilized in scientific research as a reference substance in quantitative analysis, particularly for assessing exposure to xylene, an industrial solvent. The incorporation of deuterium allows for enhanced detection capabilities in various analytical techniques, making it a valuable tool in toxicology and pharmacokinetics studies .
2-Methyl Hippuric Acid-d7 is synthesized from 2-Methylbenzoic Acid through deuteration processes and subsequent reactions with glycine-d7. It serves as a primary labeled metabolite of xylene, which undergoes metabolic conversion in the body to form this compound, enabling researchers to monitor xylene exposure through urine analysis.
This compound falls under the category of deuterated organic compounds and is classified as an acyl glycine derivative. Its unique isotopic labeling makes it particularly useful in analytical chemistry and metabolic studies.
The synthesis of 2-Methyl Hippuric Acid-d7 involves several key steps:
In industrial settings, bulk deuteration and continuous flow reactors are often employed to enhance production efficiency while maintaining high purity levels of the final product.
The molecular structure of 2-Methyl Hippuric Acid-d7 consists of a benzene ring substituted with a methyl group and an acyl group derived from glycine. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart, allowing for specific detection in analytical methods.
2-Methyl Hippuric Acid-d7 can participate in various chemical reactions, including:
Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction. The conditions are typically controlled to optimize yields and selectivity.
The mechanism of action for 2-Methyl Hippuric Acid-d7 primarily involves its role as an internal standard in mass spectrometry and liquid chromatography. By providing distinct isotopic signatures due to the presence of deuterium, it enhances the accuracy and reliability of quantification processes in analytical chemistry.
2-Methyl Hippuric Acid-d7 has several important applications:
2-Methyl Hippuric Acid-d7 (CAS 1216430-90-8) is a stable isotope-labeled analog of the endogenous metabolite 2-methyl hippuric acid. Its molecular formula is C₁₀H₄D₇NO₃, with a molecular weight of 200.24 g/mol [1] [2] [7]. The deuterium substitution occurs at seven positions:
This specific labeling pattern minimizes isotopic exchange and maintains structural fidelity during metabolic studies. The IUPAC name, 2-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzoyl]amino]acetic acid, precisely reflects the deuterium distribution [2] [9].
Table 1: Deuterium Substitution Pattern
| Location | Deuterium Atoms | Chemical Environment |
|---|---|---|
| Methyl Group (-CH₃) | 3 (CD₃) | Benzene ring attachment (C₆) |
| Benzene Ring (C₂-C₆) | 4 | Ortho/meta positions relative to COOH |
The deuterium labeling in 2-Methyl Hippuric Acid-d7 serves as a non-radioactive tracer for investigating the metabolic fate of o-xylene. As the primary labeled metabolite of o-xylene, it enables precise quantification in biological matrices (e.g., urine or blood) using mass spectrometry [1] [3] [6]. Key advantages include:
2-Methyl Hippuric Acid-d7 is typically supplied as a neat solid (>95% purity by HPLC) with a white to off-white appearance [2] [6]. Its solubility profile includes:
Stability protocols recommend storage at 2–8°C to prevent degradation. The compound remains stable for ≥2 years under these conditions, with no reported decomposition during standard handling [2] [5] [8].
Spectroscopic identifiers confirm structural integrity and purity:
[2H]c1c([2H])c([2H])c(C([2H])([2H])[2H])c(C(=O)NCC(=O)O)c1[2H] [3] [9]. YOEBAVRJHRCKRE-AAYPNNLASA-N [6] [7]. Table 2: Spectroscopic Identifiers
| **Method | Identifier |
|---|---|
| SMILES | [2H]c1c([2H])c([2H])c(C([2H])([2H])[2H])c(C(=O)NCC(=O)O)c1[2H] |
| InChI | InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)10(14)11-6-9(12)13/h2-5H,6H2,1H3,(H,11,14)(H,12,13)/i1D3,2D,3D,4D,5D |
| InChI Key | YOEBAVRJHRCKRE-AAYPNNLASA-N |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4